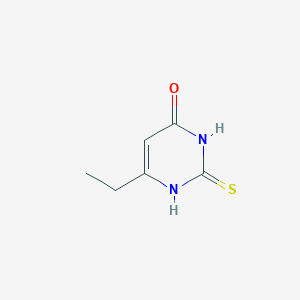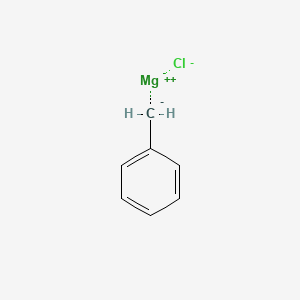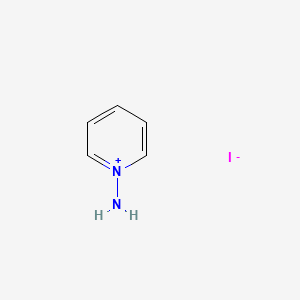![molecular formula C13H11BrF3NO B1273090 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole CAS No. 257285-02-2](/img/structure/B1273090.png)
1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in organic synthesis .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which is a concise and environmentally friendly approach that yields up to 98% of the desired product . Another method includes the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a precursor for the synthesis of substituted pyrrole-2-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized by X-ray crystallography, as demonstrated in the study of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester. The crystal structure revealed a planar heterocyclic pyrrole ring with a phenyl ring rotated out of the plane, and the presence of N-H...O hydrogen bonds contributing to the supramolecular aggregation .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the study of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed the formation of a dimer through intermolecular heteronuclear hydrogen bonding (NH...O), with a binding energy of 15.54 kcal/mol . Similarly, the formation of dimers and chains of rings through hydrogen bonding was observed in other pyrrole derivatives .
Physical and Chemical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, can be significantly influenced by temperature and solvent. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione was found to increase with temperature and varied across different solvents, with the highest solubility observed in DMF, NMP, and DMSO . Additionally, the conformational analysis of related compounds, such as 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, can provide insights into the potential barriers for internal rotation and the influence of solvent molecules on the structure .
Relevant Case Studies
Pyrrole derivatives have been studied for their affinity to dopamine receptors, as seen in the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues. These compounds showed increased selectivity for dopamine D3 receptors, with potential applications in studying the functional role of these receptors in vivo . Additionally, the biological activities of pyrrole derivatives, such as anticancer, antidiabetic, and anti-inflammatory properties, have been a subject of interest in various research studies .
Applications De Recherche Scientifique
Solubility and Solvent Effects
1-(2-bromo-phenyl)-pyrrole-2,5-dione's solubility in various solvents was studied. This research is crucial for understanding the solubility characteristics of similar compounds, including 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole, in different solvents, which is essential for their application in scientific research (Li, Li, Gao, & Lv, 2019).
Electronic and Structural Properties
A study on electronically intercommunicating iron centers in pyrroles, similar to the compound , revealed insights into their electronic and structural properties. Such research is pertinent for applications where electronic properties of pyrroles are significant (Hildebrandt, Schaarschmidt, & Lang, 2011).
Luminescent Properties
Research on highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophore, closely related to the compound of interest, highlights its potential in developing materials with unique optical properties (Zhang & Tieke, 2008).
Catalytic Applications
Studies on the use of pyrrole derivatives as supporting ligands in catalysis indicate potential applications in chemical synthesis, showcasing the versatility of pyrrole compounds in catalytic processes (Mazet & Gade, 2001).
Synthesis of Analogues
The synthesis of pyrrole analogues and their binding affinities for dopamine receptors, although not directly related to 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole, demonstrates the broader scope of research in synthesizing and studying pyrrole derivatives (Mach et al., 2003).
Synthesis and Reactivity
Research on the synthesis and reactivity of various pyrrole derivatives, including the study of their crystal structures, provides valuable insights into the chemical behavior of similar compounds (Silva et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNFFFYRXWGIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381816 |
Source


|
| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |
CAS RN |
257285-02-2 |
Source


|
| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

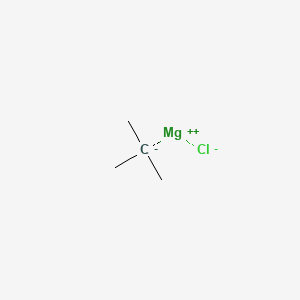
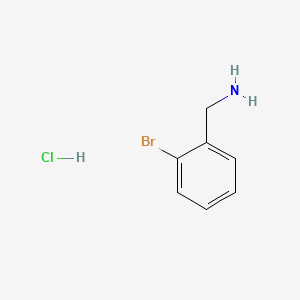
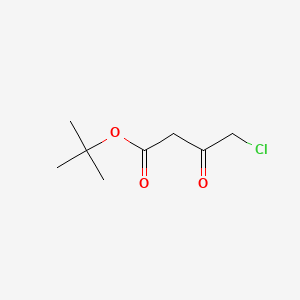
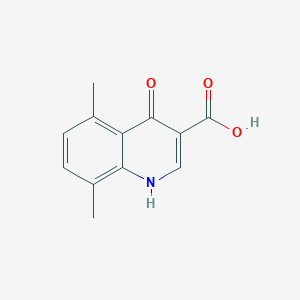

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)
